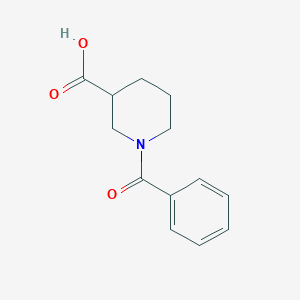
Bromo(pyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(pyridin-3-yl)acetic acid: is an organic compound that features a bromine atom attached to the alpha carbon of acetic acid, with a pyridine ring at the beta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Pyridin-3-ylacetic Acid: The synthesis of Bromo(pyridin-3-yl)acetic acid can be achieved by brominating pyridin-3-ylacetic acid.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bromo(pyridin-3-yl)acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Bromo(pyridin-3-yl)acetic acid is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents due to its ability to interact with biological targets.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Bromo(pyridin-3-yl)acetic acid can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: The compound can interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparación Con Compuestos Similares
Pyridin-3-ylacetic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromoacetic Acid: Lacks the pyridine ring, which reduces its potential for biological interactions.
Uniqueness:
Propiedades
IUPAC Name |
2-bromo-2-pyridin-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYGOWELTWTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)
